Cas no 1048295-95-9 (3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine)

3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine is a versatile heterocyclic compound featuring a pyridine core substituted with a chloromethyl group at the 3-position and a 4-fluoro-3-methylphenyl moiety at the 5-position. This structure imparts reactivity at the chloromethyl site, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and methyl groups on the phenyl ring enhances its potential for further functionalization, while the pyridine scaffold contributes to its stability and binding affinity in target molecules. Its well-defined chemical properties facilitate controlled derivatization, supporting applications in medicinal chemistry and material science. The compound is typically handled under inert conditions due to the reactivity of the chloromethyl group.
3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine structure
1048295-95-9 structure
Product Name:3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine
CAS No:1048295-95-9
MF:C13H11ClFN
MW:235.684545755386
CID:6216301
PubChem ID:46037062
Update Time:2025-05-23

3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 1048295-95-9
    • EN300-715927
    • 3-(chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine
    • 3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine
    • Inchi: 1S/C13H11ClFN/c1-9-4-11(2-3-13(9)15)12-5-10(6-14)7-16-8-12/h2-5,7-8H,6H2,1H3
    • InChI Key: QHZZBBVUFSYDQP-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=CC(=C1)C1C=CC(=C(C)C=1)F

Computed Properties

  • Exact Mass: 235.0564052g/mol
  • Monoisotopic Mass: 235.0564052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9Ų

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Additional information on 3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine

Introduction to 3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine (CAS No. 1048295-95-9)

The compound 3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine, identified by the CAS registry number 1048295-95-9, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatile reactivity. The molecule features a pyridine ring substituted at the 3-position with a chloromethyl group and at the 5-position with a fluorinated aromatic ring, specifically a 4-fluoro-3-methylphenyl group. This combination of substituents imparts distinct electronic and steric effects, making it a valuable substrate for further chemical modifications and functionalization.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate the formation of the carbon-heteroatom bonds in this molecule. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for high-throughput screening in drug discovery pipelines.

The electronic properties of 3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine are particularly interesting due to the presence of electron-withdrawing groups like chlorine and fluorine atoms. These groups significantly influence the molecule's reactivity and selectivity in various chemical transformations. For instance, the chloromethyl group at position 3 acts as an electrophilic center, enabling nucleophilic attacks by various organic compounds. This feature makes it a promising candidate for applications in organocatalysis and asymmetric synthesis.

In terms of biological activity, recent studies have highlighted its potential as a lead compound in drug development. The pyridine ring serves as a scaffold for attaching bioactive groups, while the fluorinated phenyl ring contributes to enhanced pharmacokinetic properties such as solubility and bioavailability. Researchers have reported that this compound exhibits moderate inhibitory activity against several enzymes implicated in diseases like cancer and neurodegenerative disorders.

The synthesis of 3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine involves multiple steps, each requiring precise control over reaction conditions to ensure optimal yields and product quality. One common approach involves the Friedel-Crafts alkylation reaction, where a chloromethyl group is introduced onto an activated pyridine ring. Subsequent substitution reactions are then employed to attach the fluorinated phenyl group at position 5.

Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound with biological targets. Density functional theory (DFT) calculations have provided insights into its electronic structure and binding affinity with specific proteins or enzymes. These computational studies complement experimental data, enabling researchers to refine the molecule's structure for improved therapeutic efficacy.

Looking ahead, there is growing interest in exploring this compound's applications beyond traditional pharmaceuticals. Potential avenues include its use as an advanced material in electronics or as a precursor for synthesizing more complex molecular architectures. Collaborative efforts between chemists and material scientists are expected to unlock new functionalities for this versatile molecule.

In conclusion, 3-(Chloromethyl)-5-(4-fluoro-3-methylphenyl)pyridine (CAS No. 1048295-95-9) stands out as a multifaceted organic compound with promising prospects across diverse fields of science and technology. Its unique structure, combined with cutting-edge synthetic methodologies and computational tools, positions it as a key player in advancing modern chemical research.

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